molecular formula C13H14N2O B1384553 6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one CAS No. 1154549-27-5

6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B1384553
CAS No.: 1154549-27-5
M. Wt: 214.26 g/mol
InChI Key: UJVYVDKNXJYARD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one typically involves the Biginelli reaction, which is a three-component condensation reaction. The reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. For this specific compound, the reactants would be 4-methylbenzaldehyde, ethyl acetoacetate, and urea. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or acetic acid at elevated temperatures.

Industrial Production Methods

In an industrial setting, the Biginelli reaction can be scaled up using continuous flow reactors to improve yield and efficiency. The use of microwave irradiation has also been explored to reduce reaction times and enhance product purity.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidinones.

    Reduction: Reduction reactions can convert the compound into dihydropyrimidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrimidinones, while reduction can produce dihydropyrimidines.

Scientific Research Applications

6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)-3,4-dihydropyrimidin-4-one
  • 6-Ethyl-2-phenyl-3,4-dihydropyrimidin-4-one
  • 6-Ethyl-2-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one

Uniqueness

6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one is unique due to the presence of both ethyl and 4-methylphenyl substituents, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and molecular targets.

Properties

IUPAC Name

4-ethyl-2-(4-methylphenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-3-11-8-12(16)15-13(14-11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVYVDKNXJYARD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one
Reactant of Route 3
Reactant of Route 3
6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one
Reactant of Route 4
6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one
Reactant of Route 5
6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one
Reactant of Route 6
6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.